molecular formula C24H24N6O B2764135 (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 1171385-58-2

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No. B2764135
CAS RN: 1171385-58-2
M. Wt: 412.497
InChI Key: NSUSCOHKZBAJKJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a naphthalene ring . Pyrazoles and pyrimidines are nitrogen-containing heterocyclic compounds that are often found in various pharmaceuticals . Piperazine is a cyclic amine that is used in a variety of applications from pharmaceuticals to polymer production. Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings and the stereochemistry of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence and position of the various functional groups. For example, the pyrazole and pyrimidine rings might undergo reactions at the nitrogen atoms, while the naphthalene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a base, and the aromatic rings might make it relatively stable and flat .

Scientific Research Applications

Molecular Interaction Studies

Research on compounds with structural similarities, such as various pyrazole and pyrimidinyl derivatives, often focuses on their interaction with specific receptors. For example, a study on the molecular interaction of a CB1 cannabinoid receptor antagonist highlights the complex's conformations and its binding interactions, suggesting a potential application in designing receptor-specific drugs (J. Shim et al., 2002).

Anticonvulsant Activity

Compounds incorporating naphthalene and pyrazole structures have been evaluated for anticonvulsant activity. A study describes the synthesis and pharmacological evaluation of naphthalen-2-yl acetate derivatives, showing potential as anticonvulsant agents. This highlights the role of such compounds in developing new medications for seizure disorders (Nagat Ghareb et al., 2017).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives have been synthesized and assessed for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than doxorubicin, a reference drug, demonstrating the potential of pyrazole and pyrimidinyl derivatives in cancer therapy (H. Hafez et al., 2016).

properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-17-14-18(2)30(27-17)23-15-22(25-16-26-23)28-10-12-29(13-11-28)24(31)21-9-5-7-19-6-3-4-8-20(19)21/h3-9,14-16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUSCOHKZBAJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

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